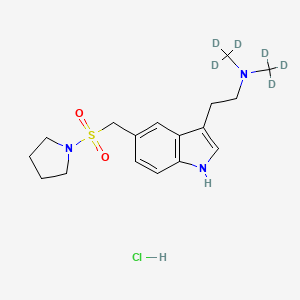

Almotriptan-d6 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

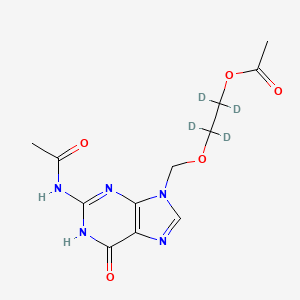

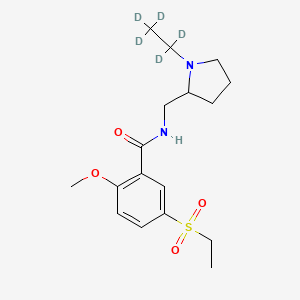

Almotriptan-d6 Hydrochloride is a stable isotope labelled form of Almotriptan . It is used in neurology research and has a molecular formula of C17 2H6 H19 N3 O2 S . Cl H . Almotriptan is used to treat acute migraine headaches in adults and teenagers . It is not used to prevent migraine headaches and is not used for cluster headaches .

Synthesis Analysis

The synthesis of Almotriptan involves a novel process that provides the product conveniently and efficiently with commercially acceptable yields and purity . The process involves the decarboxylation of the intermediate 1- [2-carboxy-3- (dimethylaminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine using a copper oxide catalyst and quinoline as solvent .Molecular Structure Analysis

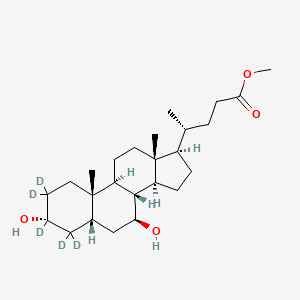

The molecular structure of Almotriptan-d6 Hydrochloride consists of a molecular formula C17 2H6 H19 N3 O2 S . Cl H and a molecular weight of 377.96 .Physical And Chemical Properties Analysis

Almotriptan-d6 Hydrochloride has a molecular weight of 377.96 . It has a melting point of >77°C (dec.) .Applications De Recherche Scientifique

Pharmacokinetic Studies

Almotriptan-d6 Hydrochloride is used as an internal standard for the quantification of Almotriptan in human plasma . A simple, sensitive, and selective method has been developed for this purpose, which involves the detection of Almotriptan and Almotriptan-d6 with proton adducts in multiple reaction monitoring (MRM) positive mode . This method is applicable to clinical and pharmacokinetic studies .

Drug Delivery Systems

Research has been conducted to construct and characterize a pH-dependent Almotriptan Malate nasal in situ gel for acute migraine treatment . The gels were delivered by changing the grouping of pH-sensitive and mucoadhesive polymers, explicitly HPMC-E15 and chitosan hydrochloride . This research aims to ease discomfort, headaches, and migraine symptoms .

Migraine Treatment

Almotriptan is a selective serotonin 5-HT 1b/1d receptor agonist . Its efficacy and tolerability have been assessed in a number of randomized, controlled trials in over 4800 adults with moderate or severe attacks of migraine .

Method Development and Validation

Almotriptan-d6 Hydrochloride is used in the method development and validation of Almotriptan in human plasma by HPLC Tandem Mass Spectrometry . This method has been shown to be precise with an average within-run and between-run variation of 0.68 to 2.78% and 0.57 to 0.86%, respectively .

Bioavailability and Bioequivalence Studies

The method developed for the quantification of Almotriptan in human plasma using Almotriptan-d6 Hydrochloride as an internal standard can be applied to bioavailability and bioequivalence studies . The limit of detection (LOD) and limit of quantification (LOQ) for Almotriptan were 0.2 pg/mL and 0.5 ng/mL, respectively .

Nasal Drug Delivery

The pH-dependent Almotriptan Malate nasal in situ gel developed for acute migraine treatment represents a promising application of Almotriptan-d6 Hydrochloride in nasal drug delivery . The in vitro release of drug results of the optimized formulation indicated that 94.24±0.96% release occurred at the end of 12 hr .

Propriétés

IUPAC Name |

2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUORSACTMVYHCT-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Almotriptan-d6 Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)

![[Tyr3,Lys5(Boc)]octreotide acetate](/img/no-structure.png)

![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)